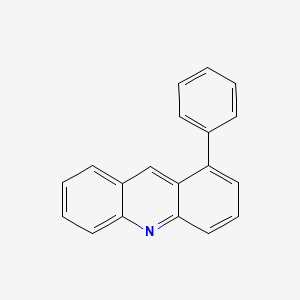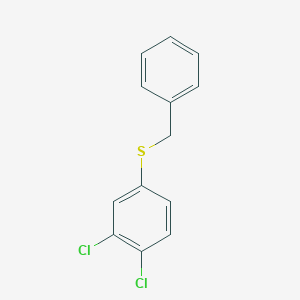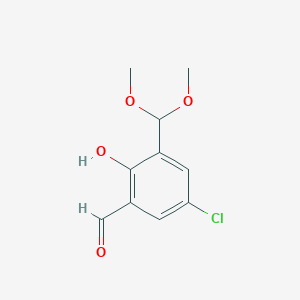
5-Chloro-3-(dimethoxymethyl)-2-hydroxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-3-(dimethoxymethyl)-2-hydroxybenzaldehyde: is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a chloro group, a dimethoxymethyl group, and a hydroxy group attached to a benzaldehyde core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(dimethoxymethyl)-2-hydroxybenzaldehyde typically involves the chlorination of 3-(dimethoxymethyl)-2-hydroxybenzaldehyde. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually conducted in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination and degradation of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards.
化学反应分析
Types of Reactions:
Oxidation: The aldehyde group in 5-Chloro-3-(dimethoxymethyl)-2-hydroxybenzaldehyde can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The aldehyde group can also be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This reaction is often facilitated by the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOH or K2CO3 in polar solvents like ethanol or water.
Major Products:
Oxidation: 5-Chloro-3-(dimethoxymethyl)-2-hydroxybenzoic acid.
Reduction: 5-Chloro-3-(dimethoxymethyl)-2-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 5-Chloro-3-(dimethoxymethyl)-2-hydroxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds.
Biology: In biological research, this compound can be used to study the effects of chloro and methoxy substituents on biological activity. It may serve as a starting material for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a candidate for drug development. Research into its biological activity could lead to the discovery of new medications for various diseases.
Industry: In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its unique structure allows for the creation of materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of 5-Chloro-3-(dimethoxymethyl)-2-hydroxybenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The chloro and methoxy groups can influence the compound’s reactivity and stability by electron-withdrawing or electron-donating effects, respectively.
In biological systems, the compound’s mechanism of action would depend on its interaction with molecular targets such as enzymes or receptors. The presence of the chloro group may enhance binding affinity to certain targets, while the methoxy groups could affect the compound’s solubility and bioavailability.
相似化合物的比较
3-(Dimethoxymethyl)-2-hydroxybenzaldehyde: Lacks the chloro group, which may result in different reactivity and biological activity.
5-Chloro-2-hydroxybenzaldehyde:
5-Chloro-3-(methoxymethyl)-2-hydroxybenzaldehyde: Has a methoxymethyl group instead of a dimethoxymethyl group, leading to variations in reactivity and stability.
Uniqueness: 5-Chloro-3-(dimethoxymethyl)-2-hydroxybenzaldehyde is unique due to the combination of its functional groups The presence of both chloro and dimethoxymethyl groups provides a balance of electron-withdrawing and electron-donating effects, making it a versatile compound for various chemical reactions and applications
属性
CAS 编号 |
106486-47-9 |
|---|---|
分子式 |
C10H11ClO4 |
分子量 |
230.64 g/mol |
IUPAC 名称 |
5-chloro-3-(dimethoxymethyl)-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C10H11ClO4/c1-14-10(15-2)8-4-7(11)3-6(5-12)9(8)13/h3-5,10,13H,1-2H3 |
InChI 键 |
VMKVLGDINTXYGZ-UHFFFAOYSA-N |
规范 SMILES |
COC(C1=CC(=CC(=C1O)C=O)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



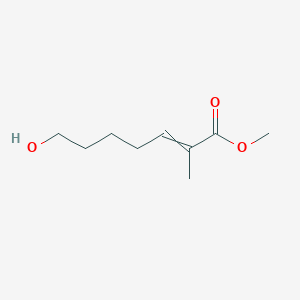

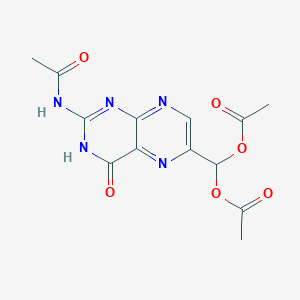
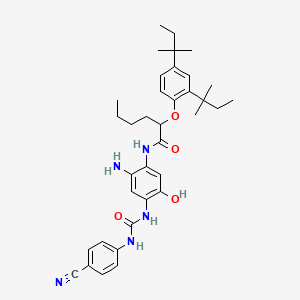

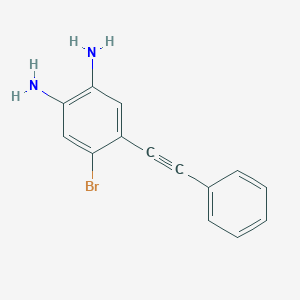
silane](/img/structure/B14343692.png)
![2-{3-[(2-Aminopyridin-3-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14343700.png)
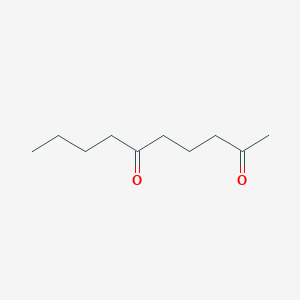
![11-thia-13,15,16-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2,4,6,8,12,14-heptaene](/img/structure/B14343709.png)
